molecular formula C28H35NO5 B1247564 Cytochalasin Z7

Cytochalasin Z7

Cat. No. B1247564
M. Wt: 465.6 g/mol
InChI Key: OZDYYVVFUQMENY-TZMRIDSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cytochalasin Z7 is a natural product found in Mariannaea elegans with data available.

Scientific Research Applications

Vascular Remodeling and Local Delivery in Coronary Angioplasty

Cytochalasin B, a close relative of Cytochalasin Z7, has been investigated for its efficacy in inhibiting vascular remodeling, a significant issue post-coronary angioplasty. In a phase I trial, cytochalasin B was locally delivered at the site of balloon angioplasty, showing potential in reducing restenosis rates. The safety and feasibility of such an approach were confirmed, although the study was not powered for definitive clinical outcomes, warranting further investigation (Lehmann et al., 2000).

Enucleation and Nuclear Transfer in Human Oocytes

Research involving human oocytes at different maturation stages indicated the necessity of microfilament disruption, facilitated by agents like cytochalasin B, for successful enucleation and nuclear transfer. The survival rates and nuclear transfer efficacy significantly improved in germinal vesicle oocytes when exposed to cytochalasin B before enucleation. However, this requirement was not observed for metaphase II oocytes (Tesarik et al., 2003).

properties

Product Name

Cytochalasin Z7

Molecular Formula

C28H35NO5

Molecular Weight

465.6 g/mol

IUPAC Name

(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione

InChI

InChI=1S/C28H35NO5/c1-16-9-8-12-21-26(32)19(4)18(3)24-22(15-20-10-6-5-7-11-20)29-27(33)28(21,24)34-23(30)14-13-17(2)25(16)31/h5-8,10-14,16-18,21-22,24-26,31-32H,4,9,15H2,1-3H3,(H,29,33)/b12-8+,14-13+/t16-,17-,18+,21-,22-,24-,25+,26+,28+/m0/s1

InChI Key

OZDYYVVFUQMENY-TZMRIDSPSA-N

Isomeric SMILES

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@]2(C(=O)N[C@H]3CC4=CC=CC=C4)OC(=O)/C=C/[C@@H]([C@@H]1O)C)C)O

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(=O)NC3CC4=CC=CC=C4)OC(=O)C=CC(C1O)C)C)O

synonyms

cytochalasin Z7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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